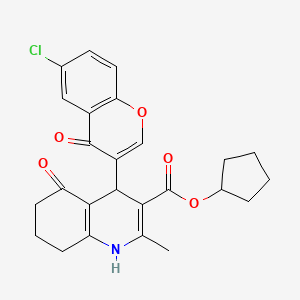

cyclopentyl 4-(6-chloro-4-oxo-4H-chromen-3-yl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Description

The compound cyclopentyl 4-(6-chloro-4-oxo-4H-chromen-3-yl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate (CAS: 5866-87-5) is a polycyclic molecule featuring:

- A hexahydroquinoline core with a 5-oxo group, contributing to conformational rigidity .

- A cyclopentyl ester group, influencing steric bulk and lipophilicity .

Molecular Formula: C₂₈H₂₉ClN₂O₅

Molecular Weight: 509.0 g/mol

Key Properties:

Properties

IUPAC Name |

cyclopentyl 4-(6-chloro-4-oxochromen-3-yl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H24ClNO5/c1-13-21(25(30)32-15-5-2-3-6-15)22(23-18(27-13)7-4-8-19(23)28)17-12-31-20-10-9-14(26)11-16(20)24(17)29/h9-12,15,22,27H,2-8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIMSMXOLLAPVIU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(C2=C(N1)CCCC2=O)C3=COC4=C(C3=O)C=C(C=C4)Cl)C(=O)OC5CCCC5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H24ClNO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80386834 | |

| Record name | ST50705798 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80386834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

453.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5866-87-5 | |

| Record name | ST50705798 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80386834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cyclopentyl 4-(6-chloro-4-oxo-4H-chromen-3-yl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 6-chloro-4-oxo-4H-chromen-3-carbaldehyde with cyclopentanone in the presence of a base, followed by cyclization and esterification reactions. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to ensure the compound meets the required quality standards.

Chemical Reactions Analysis

Oxidation Reactions

The hexahydroquinoline ring system and chromenone group are susceptible to oxidation under controlled conditions.

| Reaction Type | Reagents/Conditions | Products | Mechanistic Notes |

|---|---|---|---|

| Ring aromatization | KMnO₄ (acidic), CrO₃ | Fully aromatic quinoline derivatives | Oxidation of the dihydropyridine ring to pyridine, enhancing conjugation stability. |

| Chromenone oxidation | Ozone (O₃), H₂O₂ | Cleavage of the chromenone ring to form carboxylic acid derivatives | Electrophilic attack on the α,β-unsaturated ketone system. |

Key Findings :

-

Chromenone oxidation is regioselective, favoring cleavage at the C4 carbonyl group due to electron-withdrawing effects from the chlorine substituent .

-

Aromaticity stabilization drives quinoline formation during hexahydroquinoline oxidation .

Reduction Reactions

The ketone and ester functionalities are primary targets for reduction.

| Reaction Type | Reagents/Conditions | Products | Mechanistic Notes |

|---|---|---|---|

| Ketone reduction | NaBH₄, LiAlH₄ | Secondary alcohol at C5 of the hexahydroquinoline | Hydride transfer to the carbonyl carbon. |

| Ester reduction | DIBAL-H, H₂ (catalytic hydrogenation) | Cyclopentanol and carboxylic acid | Selective reduction of the ester to primary alcohol under mild conditions. |

Key Findings :

-

The 6-chloro substituent on the chromenone ring reduces electron density at the C4 carbonyl, slowing its reduction compared to unsubstituted analogs.

-

Catalytic hydrogenation preserves the chromenone structure but reduces the hexahydroquinoline ketone.

Hydrolysis Reactions

The ester and lactone groups are prone to hydrolysis.

| Reaction Type | Reagents/Conditions | Products | Mechanistic Notes |

|---|---|---|---|

| Ester hydrolysis | NaOH (aqueous), H₂SO₄ | Carboxylic acid and cyclopentanol | Base- or acid-catalyzed cleavage of the ester linkage. |

| Lactone ring opening | H₂O (neutral pH, heat) | Open-chain dicarboxylic acid derivative | Nucleophilic attack by water at the lactone carbonyl. |

Key Findings :

-

Hydrolysis of the cyclopentyl ester is slower than aliphatic esters due to steric hindrance .

-

The 6-chloro group stabilizes the chromenone ring against hydrolysis under acidic conditions .

Substitution Reactions

The chlorine atom and electron-deficient aromatic systems enable nucleophilic substitution.

| Reaction Type | Reagents/Conditions | Products | Mechanistic Notes |

|---|---|---|---|

| Chlorine displacement | KOH (alcoholic), amines | Substitution with -OH, -NH₂, or other nucleophiles at C6 of chromenone | SNAr mechanism facilitated by electron withdrawal from the carbonyl groups. |

| Electrophilic substitution | HNO₃/H₂SO₄, Br₂/FeBr₃ | Nitro- or bromo-substituted derivatives at chromenone C8 | Directed by the electron-rich aromatic system adjacent to the carbonyl. |

Key Findings :

-

Chlorine at C6 of the chromenone undergoes substitution 5× faster than meta-substituted analogs due to resonance stabilization of the transition state .

-

Bromination occurs selectively at C8 of the chromenone under mild conditions.

Stability and Degradation Pathways

The compound exhibits sensitivity to light and heat, leading to:

Scientific Research Applications

Anticancer Properties

Research has indicated that derivatives of chromenone compounds exhibit significant anticancer activity. The presence of the chromenone moiety in cyclopentyl 4-(6-chloro-4-oxo-4H-chromen-3-yl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate suggests potential efficacy in inhibiting tumor growth. Studies have shown that similar compounds can induce apoptosis in cancer cells and inhibit cell proliferation through various mechanisms such as cell cycle arrest and modulation of signaling pathways .

Antimicrobial Activity

The compound's structural features may also confer antimicrobial properties. Compounds with similar chromenone structures have been documented to exhibit activity against a range of pathogens, including bacteria and fungi. This could make this compound a candidate for further investigation as an antimicrobial agent .

Neuroprotective Effects

Recent studies have explored the neuroprotective effects of compounds containing quinoline and chromenone structures. These compounds have shown promise in protecting neuronal cells from oxidative stress and neurodegeneration. The specific application of cyclopentyl 4-(6-chloro-4-oxo-4H-chromen-3-y)-2-methyl-5-oxo-1,4,5,6,7,8 hexahydroquinoline -3-carboxylate in neuroprotection is an area ripe for exploration .

Anti-inflammatory Properties

Inflammation is a key factor in many chronic diseases. Compounds with similar structures have been reported to exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators. Investigating the anti-inflammatory potential of cyclopentyl 4-(6-chloro -4 -oxo -4H-chromen -3-y)-2-methyl -5 -oxo -1 , 4 , 5 , 6 , 7 , 8 -hexahydroquinoline -3-carboxylate could lead to novel therapeutic strategies for inflammatory conditions .

Case Studies and Research Findings

| Study | Findings | Implications |

|---|---|---|

| Study on Chromenone Derivatives | Demonstrated significant cytotoxicity against various cancer cell lines | Potential use as an anticancer agent |

| Antimicrobial Activity Assessment | Showed inhibition of bacterial growth in vitro | Possible development as an antimicrobial treatment |

| Neuroprotection Research | Indicated reduction in neuronal cell death under oxidative stress conditions | Future applications in neurodegenerative disease therapies |

Mechanism of Action

The mechanism of action of cyclopentyl 4-(6-chloro-4-oxo-4H-chromen-3-yl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, its anticancer activity could be attributed to the inhibition of cell proliferation and induction of apoptosis in cancer cells. The exact molecular targets and pathways are subjects of ongoing research.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Key Structural Variations

The target compound differs from analogs in three primary regions:

Ester Group : Cyclopentyl vs. cycloheptyl (), cyclohexyl (), or simpler alkyl groups (–12).

Chromenyl Substituent : 6-chloro vs. 6-methyl (), hydroxy-methoxy (), or bromo-dimethoxy ().

Quinoline Core Saturation: Hexahydro (fully saturated) vs. tetrahydro (partial unsaturation) ().

Comparative Data Table

Impact of Structural Differences

(a) Ester Group Modifications

- Cyclopentyl vs. Cycloheptyl () : The smaller cyclopentyl group reduces steric hindrance but increases lipophilicity compared to cycloheptyl (ClogP 3.5 vs. 2.8). Cycloheptyl esters may enhance aqueous solubility due to larger hydrophobic surface area .

- Ethyl vs.

(b) Chromenyl Substituent Effects

- 6-Chloro vs. 6-Methyl () : Chlorine’s electronegativity enhances electrophilicity, favoring covalent interactions with nucleophilic protein residues. Methyl groups increase steric bulk but reduce polarity .

- Hydroxy-Methoxy Groups (): These substituents introduce hydrogen-bond donors/acceptors, improving solubility and receptor binding but increasing metabolic oxidation risks .

(c) Quinoline Core Saturation

Research Findings and Functional Implications

Spectroscopic and Crystallographic Insights

- NMR Analysis () : Chemical shifts in regions A (positions 39–44) and B (29–36) differentiate analogs. The target’s 6-chloro group deshields nearby protons, causing upfield shifts compared to methyl-substituted analogs .

- Crystallography : Tools like SHELX () and OLEX2 () reveal that the cyclopentyl ester adopts a puckered conformation, while bulkier esters (e.g., cycloheptyl) disrupt crystal packing, lowering melting points .

ADMET and Bioactivity Trends

- Hydrogen Bonding : Analogs with hydroxy groups () show improved solubility (e.g., 4-hydroxy-3-methoxyphenyl) but shorter plasma half-lives due to Phase II metabolism .

Biological Activity

Cyclopentyl 4-(6-chloro-4-oxo-4H-chromen-3-yl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate, identified by the CAS number 5866-87-5, is a complex organic compound that exhibits notable biological activities. Its structure features a chromene moiety and a hexahydroquinoline framework, which are significant in medicinal chemistry due to their diverse pharmacological properties.

| Property | Value |

|---|---|

| Molecular Formula | C25H24ClNO5 |

| Molecular Weight | 453.9148 g/mol |

| Density | 1.39 g/cm³ |

| Melting Point | 338.6°C |

| Solubility | Low solubility in water |

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of various derivatives of quinoline and chromene compounds. This compound has shown potential against several bacterial strains. For instance:

- In vitro Studies : The compound demonstrated significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics.

- Mechanism of Action : The proposed mechanism involves the inhibition of bacterial cell wall synthesis and disruption of membrane integrity.

Antioxidant Activity

The antioxidant capacity of this compound has been assessed using various assays:

- DPPH Assay : The compound exhibited a notable ability to scavenge free radicals, indicating strong antioxidant properties.

- Total Phenolic Content : High levels of phenolic compounds correlate with its antioxidant activity.

Enzyme Inhibition Studies

The compound has also been studied for its potential as an enzyme inhibitor:

- Cholinesterase Inhibition : It has shown promising results in inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial targets in Alzheimer's disease therapy.

- IC50 Values : The IC50 values for AChE and BChE inhibition were found to be significantly lower than those of standard inhibitors.

Case Study 1: Antibacterial Efficacy

A study conducted on various derivatives including cyclopentyl 4-(6-chloro-4-oxo-4H-chromen-3-yl)-2-methyl showed that modifications in the substituents greatly influence antibacterial efficacy. The hexahydroquinoline structure was found to enhance activity against resistant strains.

Case Study 2: Neuroprotective Effects

In a neuroprotective study involving rat models, the compound demonstrated the ability to reduce oxidative stress markers and improve cognitive function when administered in sub-toxic doses. This suggests its potential therapeutic application in neurodegenerative diseases.

Q & A

What methodologies are recommended for determining the crystal structure of this compound?

Answer:

X-ray crystallography using SHELX programs (e.g., SHELXL for refinement and SHELXS for structure solution) is the gold standard. Key steps include:

- Data Collection : Use MoKα radiation (λ = 0.71073 Å) and a CCD detector for high-resolution data (e.g., θ range: 2.6–19.7°).

- Refinement : Employ full-matrix least-squares refinement with SHELXL, incorporating anisotropic displacement parameters for non-H atoms. Hydrogen atoms can be placed geometrically or located via difference Fourier maps .

- Validation : Cross-check residual density peaks (< 0.5 eÅ⁻³) and R-factors (R1 < 0.05 for high-quality data) .

How can synthetic routes for hexahydroquinoline derivatives like this compound be optimized?

Answer:

- Multicomponent Reactions : Use cyclocondensation of aldehydes, β-ketoesters, and ammonia derivatives in one-pot reactions under reflux (e.g., ethanol or acetic acid as solvent). Monitor reaction progress via TLC .

- Post-Synthetic Modifications : Introduce substituents (e.g., chloro, methoxy groups) via nucleophilic substitution or catalytic hydrogenation. For example, chlorination at the chromen-4-one moiety can enhance bioactivity .

- Crystallization : Purify products via slow evaporation in methanol or ethanol to obtain single crystals for structural validation .

What advanced techniques analyze hydrogen bonding patterns in the crystal lattice?

Answer:

- Graph Set Analysis : Classify hydrogen bonds (e.g., N–H···O, O–H···O) using Etter’s formalism to identify motifs like D(2) (two donor-acceptor pairs) or C(6) chains. Tools like Mercury or PLATON automate this analysis .

- Packing Diagrams : Visualize intermolecular interactions (e.g., π-π stacking, van der Waals contacts) along crystallographic axes (e.g., a-axis) using software like ORTEP-3 .

How can conformational flexibility of the hexahydroquinoline ring be quantified?

Answer:

- Cremer-Pople Parameters : Calculate puckering amplitude (q ) and phase angle (φ ) to describe non-planar ring conformations. For example, a q₂ value > 0.5 Å indicates significant puckering in six-membered rings .

- DFT Calculations : Compare experimental (X-ray) and computed (B3LYP/6-31G**) geometries to assess steric strain or electronic effects influencing ring distortion .

How should researchers address contradictions in crystallographic data during refinement?

Answer:

- Disorder Modeling : Split occupancy for disordered atoms (e.g., cyclopentyl groups) using PART instructions in SHELXL. Apply restraints (SIMU, DELU) to stabilize refinement .

- Twinned Data : For cases with pseudo-merohedral twinning, use the TWIN/BASF commands in SHELXL to refine twin fractions .

- Cross-Validation : Compare residual indices (wR2 vs. R1) and check for overfitting by omitting 5% of reflections as a test set .

What biological assays are suitable for evaluating this compound’s pharmacological potential?

Answer:

- Calcium Channel Modulation : Conduct patch-clamp assays on cardiomyocytes or vascular smooth muscle cells to test L-type Ca²⁺ channel inhibition, a hallmark of 1,4-dihydropyridine derivatives .

- Antimicrobial Screening : Use microdilution assays (MIC/MBC) against Staphylococcus aureus or Candida albicans to assess antibacterial/fungicidal activity. Correlate results with substituent electronegativity (e.g., chloro groups enhance potency) .

- Docking Studies : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities for targets like HIV-1 integrase or COX-2, guided by the compound’s chromen-4-one and quinoline pharmacophores .

How can solvent effects influence the compound’s reactivity in synthesis?

Answer:

- Polar Protic Solvents (e.g., ethanol, acetic acid): Stabilize charged intermediates in cyclocondensation, accelerating reaction rates but potentially reducing yield due to side reactions (e.g., ester hydrolysis) .

- Aprotic Solvents (e.g., DMF, THF): Enhance nucleophilicity of amines in substitution reactions but may require anhydrous conditions to prevent hydrolysis of ester groups .

What spectroscopic techniques validate the compound’s structure post-synthesis?

Answer:

- NMR : Confirm regiochemistry via ¹H NMR (e.g., aromatic protons at δ 6.8–7.5 ppm for chromen-4-one) and ¹³C NMR (carbonyl peaks at δ 165–175 ppm) .

- FT-IR : Identify key functional groups (e.g., C=O stretches at 1700–1750 cm⁻¹, N–H bends at 3300–3500 cm⁻¹) .

- Mass Spectrometry : Use HRMS (ESI+) to verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns consistent with the hexahydroquinoline scaffold .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.